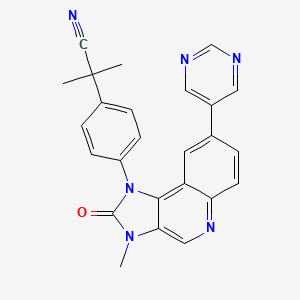![molecular formula C27H29ClN6O5 B1193465 (2S,3R)-4-(4-carboxybutanoyloxy)-2-[[(E)-2-carboxyethenyl]amino]-3-methyl-3-sulfinobutanoic acid](/img/structure/B1193465.png)
(2S,3R)-4-(4-carboxybutanoyloxy)-2-[[(E)-2-carboxyethenyl]amino]-3-methyl-3-sulfinobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SA2 is a novel pan-activator for all ampk isoforms
Scientific Research Applications
Enzymatic Characteristics and Biocatalysis
The compound's enzymatic characteristics are crucial in industrial biocatalysis. For instance, it has been identified as a product of the α-ketoglutarate-dependent l-isoleucine dioxygenase (IDO) reaction in Bacillus thuringiensis. This enzyme is responsible for generating various modified amino acids, including hydroxylation, dehydrogenation, and sulfoxidation products, vital in biotechnological applications (Hibi et al., 2011).
Synthesis and Structural Analysis
The synthesis of structurally related amino acid derivatives has been explored, demonstrating applications in creating complex molecular structures like β-peptides and other cyclic compounds. This research aids in understanding the chemical and structural properties of such compounds (Yoshinari et al., 2011).
Chemoenzymatic Synthesis
Chemoenzymatic processes are used to synthesize compounds with similar structures, exploiting kinetic resolutions and subsequent transformations. This approach is significant in developing efficient methods for producing complex amino acids (Felluga et al., 2012).
Peptide Synthesis and Spectroscopy
The synthesis of peptides containing hydroxy groups on the backbone, where derivatives of similar compounds are used, has been reported. Such research contributes to understanding peptide folding and structure, impacting drug design and protein engineering (Brenner & Seebach, 2001).
Systems Biocatalysis
In systems biocatalysis, this compound's derivatives are used in stereoselective synthesis. This approach is vital in producing chiral building blocks for medicinal chemistry and industrial products (Hernández et al., 2017).
Biotechnological Production
The compound's related structures are examined in biotechnological production routes, like synthesizing 2-hydroxyisobutyric acid from renewable carbon. This research is significant for developing sustainable chemical production methods (Rohwerder & Müller, 2010).
properties
Product Name |
(2S,3R)-4-(4-carboxybutanoyloxy)-2-[[(E)-2-carboxyethenyl]amino]-3-methyl-3-sulfinobutanoic acid |
|---|---|
Molecular Formula |
C27H29ClN6O5 |
Molecular Weight |
553.016 |
IUPAC Name |
(3R,3aR,6R,6aR)-6-((6-chloro-5-(4-(2-(2-hydroxy-2-methylpropyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl)phenyl)-1H-imidazo[4,5-b]pyridin-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol |
InChI |
InChI=1S/C27H29ClN6O5/c1-27(2,36)13-34-9-15-8-33(10-19(15)32-34)16-5-3-14(4-6-16)22-17(28)7-18-25(30-22)31-26(29-18)39-21-12-38-23-20(35)11-37-24(21)23/h3-7,9,20-21,23-24,35-36H,8,10-13H2,1-2H3,(H,29,30,31)/t20-,21-,23-,24-/m1/s1 |
InChI Key |
HIDCEFAFEFBTKA-LUGTWXOSSA-N |
SMILES |
O[C@H]1[C@](OC[C@H]2OC3=NC4=NC(C5=CC=C(N6CC7=NN(CC(C)(O)C)C=C7C6)C=C5)=C(Cl)C=C4N3)([H])[C@]2([H])OC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
SA2; SA 2; SA-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




